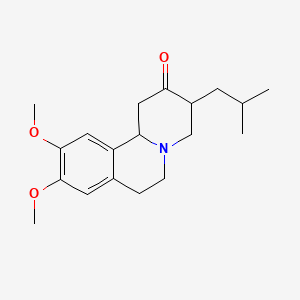![molecular formula C12H12N2O2 B3029654 [6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol CAS No. 74065-63-7](/img/structure/B3029654.png)
[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, a novel one-pot biocatalytic process has been demonstrated for the preparation of a similar compound, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .Molecular Structure Analysis
The molecular formula of “[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol” is C14H16N2O3 . The exact mass is 260.11600 and the molecular weight is 260.28800 .Aplicaciones Científicas De Investigación
Coordination Chemistry and Complex Compounds
The chemistry of compounds containing pyridine structures, like the one , has been studied extensively due to their fascinating properties. Such compounds, including “[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol”, can form complex structures with metals, displaying unique spectroscopic properties, magnetic properties, and even biological and electrochemical activity. These compounds are instrumental in identifying new points of interest in various branches of chemistry, especially in coordination chemistry and the formation of complex compounds (Boča, Jameson, & Linert, 2011).
Role in Methanol Synthesis and Applications
Methanol, a fundamental chemical, is produced massively, over 10 million tons annually, and its production is expected to rise due to its potential as a clean-burning fuel with versatile applications. As methanol synthesis involves complex reactions, catalysts, and reactor technologies, the chemistry of methanol and its related compounds, like “[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol”, is crucial. This knowledge aids in understanding and improving methanol production processes and its application as a peaking fuel in power stations or in other industries (Cybulski, 1994).
Synthesis of Heterocyclic Compounds
Heterocyclic compounds like pyridines, quinolines, and isoquinolines, which have extensive applications in medicinal chemistry and drug discovery, can be synthesized using building blocks like propargylic alcohols. Given the structural similarity, “[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol” could be a potential candidate or intermediate in the synthesis of such crucial heterocyclic compounds. This area of research is continuously evolving, with new synthetic strategies being developed, underscoring the significance of such compounds in organic synthesis and drug development (Mishra, Nair, & Baire, 2022).
Methanol as a Marker in Transformer Insulating Oil
Methanol is also used as a chemical marker to assess the condition of solid insulation in power transformers. Given the chemical relationship, compounds like “[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol” might be relevant in understanding or enhancing the methodology of using methanol as a marker. The comprehensive literature on this topic provides a reference for the up-to-date information on methanol's role in monitoring cellulosic insulation degradation, an area that has significant industrial and technological implications (Jalbert et al., 2019).
Propiedades
IUPAC Name |
[6-[6-(hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-3-1-5-11(13-9)12-6-2-4-10(8-16)14-12/h1-6,15-16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXWTRNMAUTZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CC(=N2)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



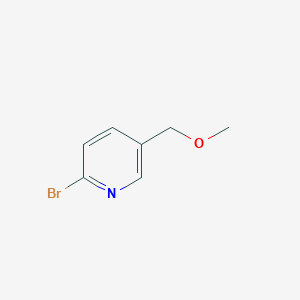
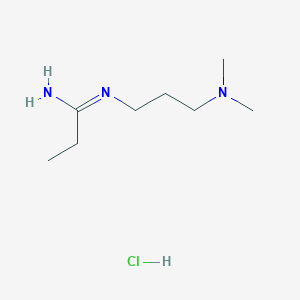
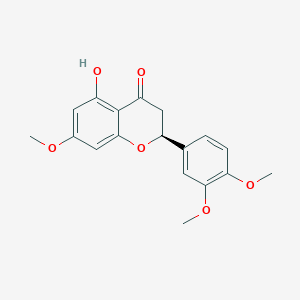
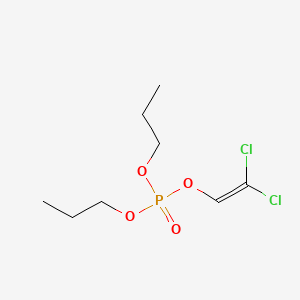
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)
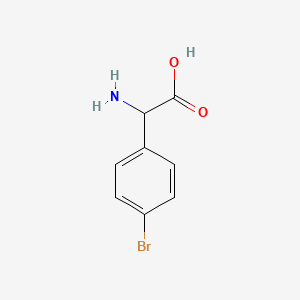
![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)
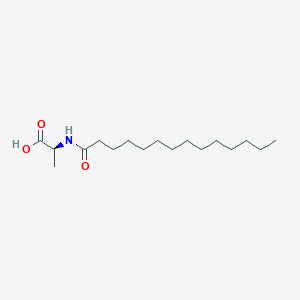

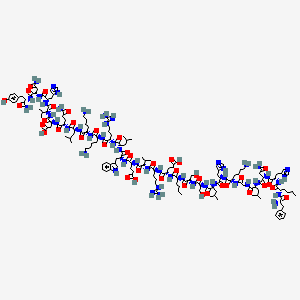
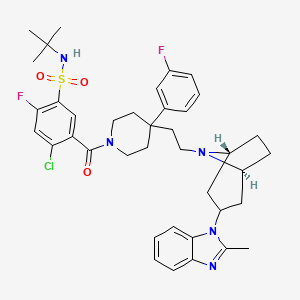
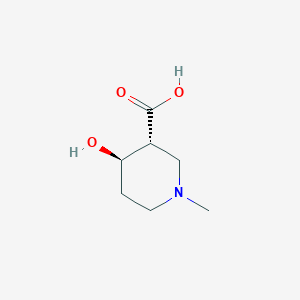
![Propanoic acid, 3-[[bis(1-methylethoxy)phosphinothioyl]thio]-, ethyl ester](/img/structure/B3029592.png)
